![molecular formula C8H18N2O2 B13192181 2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)
2-{[2-(Diethylamino)ethyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Diethylamino)ethyl]amino}acetic acid is a chemical compound with the molecular formula C8H18N2O2 It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethylamino)ethyl]amino}acetic acid typically involves the reaction of diethylamine with ethyl bromoacetate, followed by hydrolysis. The general synthetic route can be summarized as follows:
Reaction of Diethylamine with Ethyl Bromoacetate: Diethylamine reacts with ethyl bromoacetate in the presence of a base such as sodium hydroxide to form ethyl 2-{[2-(diethylamino)ethyl]amino}acetate.
Hydrolysis: The ester group in ethyl 2-{[2-(diethylamino)ethyl]amino}acetate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Diethylamino)ethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-{[2-(Diethylamino)ethyl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its amino acid-like structure.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which 2-{[2-(Diethylamino)ethyl]amino}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s ability to penetrate biological membranes, while the aminoacetic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)acetic acid: Similar structure but with dimethylamino instead of diethylamino.
2-(Diethylamino)ethanol: Contains an ethanol group instead of an aminoacetic acid moiety.
N,N-Diethylglycine: Another amino acid derivative with a diethylamino group.
Uniqueness
2-{[2-(Diethylamino)ethyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethylamino]acetic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-9-7-8(11)12/h9H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
NNQSCFRKXRXDIG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



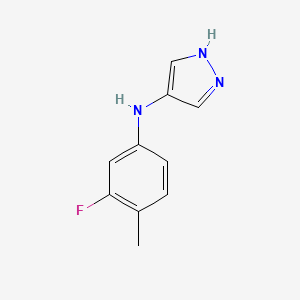
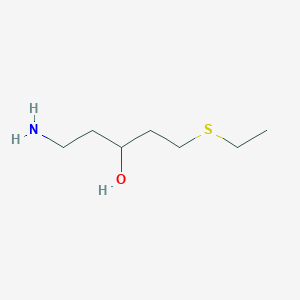

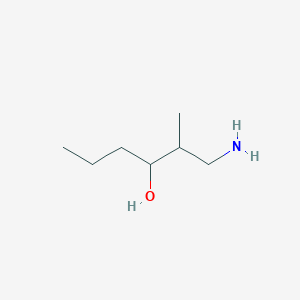
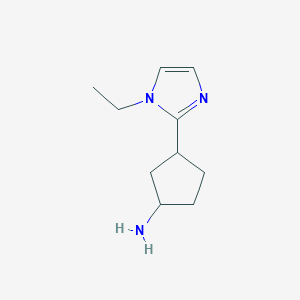

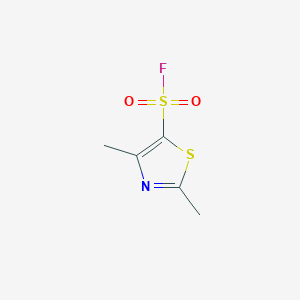



![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)


